1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate
CAS No.: 23904-92-9
Cat. No.: VC18425919
Molecular Formula: C30H35ClN2O6
Molecular Weight: 555.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23904-92-9 |
|---|---|
| Molecular Formula | C30H35ClN2O6 |
| Molecular Weight | 555.1 g/mol |
| IUPAC Name | 1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(4-methoxyphenyl)piperazine;oxalic acid |
| Standard InChI | InChI=1S/C28H33ClN2O2.C2H2O4/c1-32-27-15-13-26(14-16-27)31-20-18-30(19-21-31)17-5-6-22-33-28(23-7-3-2-4-8-23)24-9-11-25(29)12-10-24;3-1(4)2(5)6/h2-4,7-16,28H,5-6,17-22H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | LWPCXOSMXDPQFS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(2-methoxyphenyl)piperazine;oxalic acid, reflects its intricate architecture . Its molecular formula is C30H35ClN2O6, with a molecular weight of 555.1 g/mol . The oxalate counterion (C2H2O4) contributes to its salt formation, improving physicochemical properties for drug formulation.
Table 1: Key Chemical Identifiers
Structural Features
The molecule comprises:
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A piperazine ring serving as the central scaffold.
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A 4-(p-chlorophenyl)benzyloxy side chain attached via a butyl linker, introducing hydrophobicity and steric bulk.
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A p-methoxyphenyl group at the 4-position of the piperazine, contributing electron-donating effects.
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An oxalate ion balancing the charge, enhancing aqueous solubility.
This configuration suggests potential interactions with neurotransmitter receptors, a common target for piperazine-based therapeutics.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core followed by sequential substitutions. Key steps include:
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Alkylation of Piperazine: Reacting piperazine with 1-bromo-4-(chlorophenyl)benzyloxybutane in dichloromethane using a Lewis acid catalyst (e.g., AlCl3).
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Methoxyphenyl Substitution: Introducing the p-methoxyphenyl group via nucleophilic aromatic substitution under basic conditions.
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Salt Formation: Treating the free base with oxalic acid in ethanol to precipitate the oxalate salt.
Critical Parameters:
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Solvent Choice: Dichloromethane or ethanol for optimal solubility.
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Temperature: Reactions often proceed at reflux (40–80°C).
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Purification: Column chromatography or recrystallization to achieve >95% purity.
| Activity | Mechanism | Evidence Level | Source |
|---|---|---|---|
| Anti-inflammatory | COX-2 inhibition | Predicted | |
| Antimicrobial | Disruption of bacterial cell walls | In vitro | |
| Antiviral | Protease inhibition | Theoretical |
Future Directions and Applications
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